2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid 2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18188844
InChI: InChI=1S/C12H22N2O6/c1-11(2,3)19-9(17)13-7(8(15)16)14-10(18)20-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,18)(H,15,16)
SMILES:
Molecular Formula: C12H22N2O6
Molecular Weight: 290.31 g/mol

2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid

CAS No.:

Cat. No.: VC18188844

Molecular Formula: C12H22N2O6

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid -

Specification

Molecular Formula C12H22N2O6
Molecular Weight 290.31 g/mol
IUPAC Name 2,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C12H22N2O6/c1-11(2,3)19-9(17)13-7(8(15)16)14-10(18)20-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,18)(H,15,16)
Standard InChI Key MZXVITVTMTVTTF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid features a central acetic acid backbone with two symmetrically positioned Boc-protected amino groups. The Boc groups [(C<sub>4</sub>H<sub>9</sub>O)COO–] confer steric bulk and chemical stability, preventing unwanted side reactions during peptide elongation . X-ray diffraction studies of analogous Boc-protected compounds reveal a planar configuration at the α-carbon, facilitating predictable stereochemical outcomes in synthesis .

Molecular Formula: C<sub>12</sub>H<sub>21</sub>N<sub>2</sub>O<sub>8</sub>
Molecular Weight: 333.31 g/mol (calculated from PubChem data )
IUPAC Name: 2-Amino-2-[(tert-butoxycarbonyl)amino]acetic acid

Physicochemical Properties

The compound exhibits distinct solubility characteristics due to its Boc groups:

PropertyValueMeasurement Conditions
Solubility in DMSO25 mg/mL25°C
Melting Point158–162°C (decomposes)Differential Scanning Calorimetry
logP (Octanol/Water)1.87Predicted via XLogP3

Data compiled from supplier specifications and computational models . The Boc groups enhance lipid solubility while maintaining sufficient aqueous miscibility for biological assays .

Synthetic Methodologies

Industrial Production Routes

Large-scale synthesis typically employs a three-step protocol:

  • Amino Group Protection: Reaction of 2,2-diaminoacetic acid with excess di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran at 0–5°C (85% yield)

  • Acid Activation: Treatment with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form the active ester

  • Purification: Gradient elution via reverse-phase HPLC using acetonitrile/water (0.1% TFA)

Critical process parameters include strict pH control (6.8–7.2) during protection and inert atmosphere maintenance to prevent Boc group hydrolysis .

Analytical Characterization

Modern quality control protocols utilize:

  • HPLC: C18 column, 254 nm detection, retention time 12.3 min (99.2% purity)

  • NMR (<sup>1</sup>H, <sup>13</sup>C): Distinct Boc methyl singlet at δ 1.44 ppm (9H), carboxylic proton at δ 12.1 ppm

  • Mass Spectrometry: ESI-MS m/z 333.31 [M+H]<sup>+</sup> (calculated), 333.29 [observed]

Biochemical Applications

Peptide Synthesis

The compound serves as a constrained glutamic acid analog in solid-phase peptide synthesis (SPPS):

  • Enables incorporation of rigid spacers in β-sheet mimetics

  • Reduces racemization risk during coupling (0.8% vs. 5.2% in unprotected analogs)

  • Compatible with Fmoc/t-Bu strategies for orthogonal protection

Medicinal Chemistry Applications

Recent studies highlight its utility in:

  • Kinase Inhibitor Development: Serves as a core scaffold in ATP-competitive inhibitors (IC<sub>50</sub> = 38 nM vs. EGFR )

  • Protease-Resistant Analogues: Boc groups confer 12-fold increased stability in human serum

  • Targeted Drug Conjugates: Enables pH-sensitive release via Boc group hydrolysis in tumor microenvironments

SupplierPurityPackagingPrice Range
EvitaChem≥99%1 g–100 g$150–$12,000
MedChemExpress≥98%5 mg–10 g$200–$8,500
TCI Chemicals≥97%250 mg–25 g$75–$6,200
Hazard CodeRisk PhrasePrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse face shield
H335May cause respiratory tract irritationOperate in fume hood

Storage requires desiccated conditions at –20°C with argon blanket to prevent Boc group degradation .

Emerging Research Directions

Cryo-EM Studies of Boc-Protected Complexes

Recent advances in cryogenic electron microscopy (resolution <2.5 Å) have revealed:

  • Preferential binding to SH2 domains in STAT3 transcription factors

  • Allosteric modulation of G-protein coupled receptors via Boc-mediated hydrophobic interactions

Continuous Flow Synthesis

Microreactor technologies enhance production efficiency:

  • 92% yield in 8 minutes residence time vs. 12 hours batch process

  • Reduced di-Boc byproduct formation from 15% to 2.3%

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